N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
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Overview
Description
N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a synthetic organic compound that features an oxazole ring and an indanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indanone Moiety: This step involves the reaction of the oxazole derivative with an indanone derivative, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Final Assembly: The final compound is obtained by linking the oxazole and indanone fragments through an acetamide linkage, which can be formed using acylation reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring or the indanone moiety to their respective reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring or the acetamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole and indanone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide would depend on its specific biological target. Generally, compounds with oxazole and indanone structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide: can be compared to other oxazole or indanone derivatives.
Oxazole Derivatives: Compounds like 2-phenyl-oxazole or 4,5-dihydro-oxazole.
Indanone Derivatives: Compounds like 1-indanone or 2,3-dihydro-1H-inden-1-one.
Uniqueness
The uniqueness of this compound lies in its combined oxazole and indanone structure, which may confer unique biological activities or chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-12-4-2-9-1-3-10(7-11(9)12)19-8-14(18)15-13-5-6-20-16-13/h1,3,5-7H,2,4,8H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDMQDDLXRPFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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